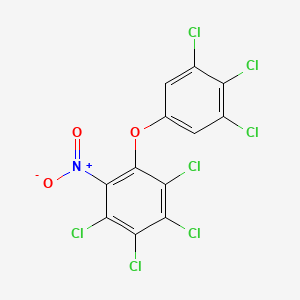
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene is a chemical compound with the molecular formula C12H2Cl7NO3 and a molecular weight of 456.3 g/mol. It is an intermediate in the synthesis of 1,2,3,4,7,8,9-Heptachlorodibenzofuran, a common environmental pollutant.
Méthodes De Préparation
The preparation of 3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene involves the reaction of 3,4,5-Trichlorophenol with 1,2,3,4-Tetrachloro-5-nitrobenzene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and environmental pollutants.
Biology: The compound is studied for its potential effects on biological systems and its role in environmental contamination.
Medicine: Research is conducted to understand its toxicological properties and potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene can be compared with similar compounds such as 1,2,4,5-Tetrachloro-3-nitrobenzene and 2,4,5-Trichlorophenoxyacetic acid . These compounds share structural similarities but differ in their chemical properties and applications. For example:
1,2,4,5-Tetrachloro-3-nitrobenzene: Used as a fungicide and in quantitative analysis by nuclear magnetic resonance.
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide to defoliate broad-leafed plants.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of environmental pollutants.
Propriétés
Formule moléculaire |
C12H2Cl7NO3 |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-nitro-6-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl7NO3/c13-4-1-3(2-5(14)6(4)15)23-12-10(19)8(17)7(16)9(18)11(12)20(21)22/h1-2H |
Clé InChI |
KDXIEOKFMXFVGS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















